molecular formula C13H16N2O3 B2691230 2,5,8-Trimethoxy-4-methylquinolin-6-amine CAS No. 49584-51-2

2,5,8-Trimethoxy-4-methylquinolin-6-amine

Cat. No.: B2691230
CAS No.: 49584-51-2
M. Wt: 248.282
InChI Key: MRLGXBGLWQALKF-UHFFFAOYSA-N
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Description

2,5,8-Trimethoxy-4-methylquinolin-6-amine: is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trimethoxy-4-methylquinolin-6-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of methoxy groups: Methoxylation can be performed using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trimethoxy-4-methylquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

2,5,8-Trimethoxy-4-methylquinolin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5,8-Trimethoxy-4-methylquinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5,8-Trimethoxyquinoline: Lacks the amine group at the 6-position.

    4-Methylquinoline: Lacks the methoxy groups at the 2, 5, and 8 positions.

    6-Aminoquinoline: Lacks the methoxy groups and the methyl group.

Uniqueness

2,5,8-Trimethoxy-4-methylquinolin-6-amine is unique due to the presence of three methoxy groups and a methyl group on the quinoline ring, along with an amine group at the 6-position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2,5,8-Trimethoxy-4-methylquinolin-6-amine (CAS No. 49584-51-2) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15NO3\text{C}_{13}\text{H}_{15}\text{N}\text{O}_3

This compound features three methoxy groups and a methyl group on the quinoline ring, influencing its lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various quinoline derivatives found that this compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines are summarized in the table below:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)10.0
HeLa (Cervical Cancer)15.0

The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this quinoline derivative has shown anti-inflammatory properties. In a study using a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that it interacts with adenosine receptors, potentially impacting cellular signaling pathways related to inflammation and tumor growth .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Antimicrobial Efficacy : A study conducted on infected mice demonstrated that administration of this compound significantly reduced bacterial load compared to controls.
  • Cancer Treatment : In xenograft models of breast cancer, treatment with this compound led to a marked decrease in tumor size after four weeks of administration.

Properties

IUPAC Name

2,5,8-trimethoxy-4-methylquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-7-5-10(17-3)15-12-9(16-2)6-8(14)13(18-4)11(7)12/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLGXBGLWQALKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=C(C(=C12)OC)N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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